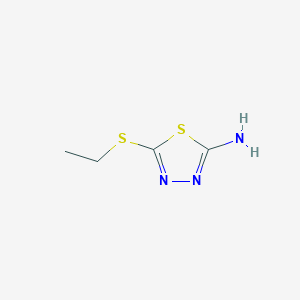

1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethylsulfanyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S2/c1-2-8-4-7-6-3(5)9-4/h2H2,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRHSNKTSSIMGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067121 | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25660-70-2 | |

| Record name | 5-(Ethylthio)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25660-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-(ethylthio)-1,3,4-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025660702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25660-70-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(ethylthio)-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-2-(ETHYLTHIO)-1,3,4-THIADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LN2D4YF1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and characterization of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-

An In-Depth Technical Guide to the Synthesis and Characterization of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- (CAS No: 25660-70-2). The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide spectrum of pharmacological activities.[1][2] This document details a robust and field-proven two-step synthetic pathway, beginning with the cyclization of thiosemicarbazide to form the key intermediate, 2-amino-5-mercapto-1,3,4-thiadiazole, followed by a selective S-alkylation to yield the target compound. We elaborate on the rationale behind methodological choices, provide step-by-step experimental protocols, and outline a full suite of characterization techniques, including FT-IR, NMR, and Mass Spectrometry, to ensure structural verification and purity assessment. This guide is intended for researchers and scientists in organic synthesis and drug development, offering both practical protocols and the theoretical basis for the synthesis of this important molecular scaffold.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

Heterocyclic compounds form the backbone of modern pharmacology, and among them, the 1,3,4-thiadiazole ring is a privileged structure. Its unique arrangement of nitrogen and sulfur atoms allows it to act as a hydrogen bond donor and acceptor, facilitating interactions with a multitude of biological targets. Consequently, derivatives of 2-amino-1,3,4-thiadiazole are known to exhibit remarkable biological activities, including antimicrobial, antitumor, antifungal, and anti-inflammatory properties.[1][2][3]

The target molecule of this guide, 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- , incorporates this potent scaffold. The addition of an ethylthio group at the 5-position modulates the molecule's lipophilicity, which can significantly influence its pharmacokinetic and pharmacodynamic profile. Beyond its potential in medicinal chemistry, this compound has also been specifically investigated for industrial applications, such as an effective corrosion inhibitor for copper in acidic environments.[4]

| Property | Value | Reference |

| IUPAC Name | 5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-amine | [5] |

| CAS Number | 25660-70-2 | [5] |

| Molecular Formula | C₄H₇N₃S₂ | [5][6] |

| Molecular Weight | 161.25 g/mol | [5][6] |

Retrosynthetic Analysis and Synthesis Strategy

A logical and efficient synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles relies on the construction of a common, versatile intermediate. The most established approach involves the initial formation of the thiadiazole ring, followed by the introduction of the desired substituent at the 5-position.

Retrosynthetic Disconnection:

The C-S bond of the ethylthio group is the most logical point for disconnection. This retrosynthetic step reveals two key synthons: the nucleophilic thiol of 2-amino-5-mercapto-1,3,4-thiadiazole and an electrophilic ethyl source (e.g., ethyl iodide). The 2-amino-5-mercapto-1,3,4-thiadiazole precursor is readily accessible from the cyclization of thiosemicarbazide and carbon disulfide, a foundational reaction in heterocyclic chemistry.[2][7]

This two-step strategy is advantageous because it allows for the synthesis of a wide array of 5-alkylthio derivatives from a single, easily prepared precursor, making it a highly modular and efficient route.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of the target compound. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Precursor: 2-Amino-5-mercapto-1,3,4-thiadiazole

This procedure details the cyclization of thiosemicarbazide with carbon disulfide in a basic medium. The base (potassium hydroxide) deprotonates the thiosemicarbazide, facilitating its reaction with CS₂, and subsequently catalyzes the intramolecular cyclization with the elimination of water to form the stable heterocyclic ring.

Materials:

-

Thiosemicarbazide (0.1 mol)

-

Potassium hydroxide (KOH) (0.1 mol)

-

Carbon disulfide (CS₂) (0.12 mol)

-

Absolute Ethanol (150 mL)

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled water

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL).

-

To this solution, add thiosemicarbazide (0.1 mol) and stir until fully dissolved.

-

Cool the mixture in an ice bath. Carefully add carbon disulfide (0.12 mol) dropwise to the stirring suspension over 15-20 minutes. Caution: CS₂ is highly volatile and flammable.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 6-8 hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into 200 mL of ice-cold water.

-

Carefully acidify the aqueous solution with concentrated HCl with constant stirring until the pH is approximately 5-6. A pale-yellow precipitate will form.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold distilled water to remove any inorganic salts, and dry under vacuum. The product can be purified further by recrystallization from ethanol if necessary.[7][8]

Protocol 2: Synthesis of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-

This protocol describes the S-alkylation of the thiol group on the precursor. The thiol is deprotonated by a mild base to form a thiolate anion, which is a potent nucleophile. This anion then attacks the electrophilic carbon of ethyl iodide in a classic SN2 reaction to form the desired C-S bond.

Materials:

-

2-Amino-5-mercapto-1,3,4-thiadiazole (0.05 mol)

-

Ethyl iodide (EtI) or Ethyl bromide (EtBr) (0.055 mol)

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (0.06 mol)

-

Dimethylformamide (DMF) or Acetonitrile (50 mL)

Procedure:

-

In a 100 mL round-bottom flask, suspend 2-Amino-5-mercapto-1,3,4-thiadiazole (0.05 mol) and potassium carbonate (0.06 mol) in DMF (50 mL).

-

Stir the mixture at room temperature for 20 minutes to facilitate the formation of the thiolate salt.

-

Add ethyl iodide (0.055 mol) dropwise to the suspension.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours, or until TLC indicates the consumption of the starting material.

-

Once the reaction is complete, pour the mixture into 250 mL of ice-cold water. A solid precipitate should form.

-

Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product extensively with water to remove DMF and any remaining salts, then dry it under vacuum.

-

The final product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a pure crystalline solid.

In-Depth Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-. The expected data from standard analytical techniques are summarized below.

Spectroscopic and Analytical Data

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | δ ~7.2-7.5 ppm (s, 2H, -NH₂): A broad singlet for the amine protons. δ ~3.1 ppm (q, 2H, -S-CH₂-CH₃): A quartet for the methylene protons adjacent to the sulfur. δ ~1.3 ppm (t, 3H, -S-CH₂-CH₃): A triplet for the terminal methyl protons.[1] |

| ¹³C NMR (DMSO-d₆) | δ ~168 ppm (C2-NH₂): Carbon of the thiadiazole ring attached to the amine. δ ~155 ppm (C5-S-Et): Carbon of the thiadiazole ring attached to the ethylthio group. δ ~28 ppm (-S-CH₂-): Methylene carbon. δ ~15 ppm (-CH₃): Methyl carbon.[9][10] |

| FT-IR (KBr, cm⁻¹) | ~3300-3100 cm⁻¹ : N-H stretching vibrations of the primary amine group. ~2970-2850 cm⁻¹ : C-H stretching of the ethyl group. ~1620 cm⁻¹ : C=N stretching of the thiadiazole ring.[1][10] ~830 cm⁻¹ : C-S-C stretching vibration.[10] |

| Mass Spec. (EI) | m/z = 161 : Molecular ion peak [M]⁺ corresponding to the molecular weight of C₄H₇N₃S₂.[10] |

| Elemental Analysis | Calculated for C₄H₇N₃S₂: C, 29.79%; H, 4.38%; N, 26.06%; S, 39.77%. Found values should be within ±0.4% of calculated values. |

Applications and Future Directions

The primary documented application of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- is as a corrosion inhibitor, where it demonstrates significant efficacy in protecting copper surfaces in acidic media.[4] The molecule likely adsorbs onto the metal surface, forming a protective barrier that prevents corrosive attack.

Given the extensive biological activities of the 2-amino-1,3,4-thiadiazole core, this compound and its analogues are prime candidates for further investigation in drug discovery programs.[1][3] Future research could focus on:

-

Antimicrobial Screening: Evaluating its efficacy against a panel of pathogenic bacteria and fungi.

-

Anticancer Studies: Assessing its cytotoxicity against various cancer cell lines.

-

Enzyme Inhibition Assays: Investigating its potential as an inhibitor for enzymes like carbonic anhydrase, which is a known target for thiadiazole derivatives.[1]

-

Analogue Synthesis: Using the modular synthetic route described herein to create a library of 5-alkylthio derivatives with varying chain lengths and branching to establish structure-activity relationships (SAR).

Conclusion

This technical guide has presented a detailed, reliable, and well-grounded methodology for the synthesis of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-. By employing a two-step strategy centered on the versatile 2-amino-5-mercapto-1,3,4-thiadiazole intermediate, this approach offers efficiency and modularity. The comprehensive characterization data provided serves as a benchmark for researchers to validate their synthetic outcomes. The established utility of this compound as a corrosion inhibitor, combined with the vast therapeutic potential of its core scaffold, underscores its importance as a target for both industrial and academic research.

References

- 1. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]

- 2. connectjournals.com [connectjournals.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Amino-5-ethyl-1,3,4-thiadiazole 97 14068-53-2 [sigmaaldrich.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. growingscience.com [growingscience.com]

A Technical Guide to the Spectroscopic Characterization of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-

Introduction

1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- is a member of the 1,3,4-thiadiazole family, a class of sulfur and nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry.[1] The 1,3,4-thiadiazole scaffold is a key pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The biological activity of these molecules is often attributed to the presence of the =N-C-S moiety. A thorough understanding of the structure and electronic properties of substituted 1,3,4-thiadiazoles is paramount for the rational design of new and more effective drug candidates. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure.

This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and Mass spectral data for 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-. The causality behind the predicted chemical shifts, absorption frequencies, and fragmentation patterns will be explained, offering a robust framework for the analysis of this and similar molecules.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-. These predictions are derived from the analysis of published data for analogous compounds, including 5-substituted-1,3,4-thiadiazol-2-amines and various alkylthio-substituted thiadiazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-, the following spectral features are predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the ethylthio and amino protons. The solvent of choice for acquiring the spectrum is typically deuterated dimethyl sulfoxide (DMSO-d₆), which is capable of dissolving a wide range of organic compounds and has exchangeable protons that do not interfere with the signals of interest.

-

Ethyl Group (CH₂CH₃): The ethyl group will present as a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃). The methylene protons, being adjacent to the electron-withdrawing sulfur atom, will be deshielded and are predicted to appear at approximately δ 2.9 - 3.2 ppm . The coupling of these protons with the three methyl protons will result in a quartet (J ≈ 7.4 Hz). The terminal methyl protons are expected to resonate further upfield, at approximately δ 1.2 - 1.5 ppm , as a triplet due to coupling with the methylene protons.

-

Amino Group (NH₂): The protons of the primary amine group are expected to appear as a broad singlet at approximately δ 7.0 - 7.5 ppm . The chemical shift of these protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding. In some instances, the signal may be very broad or not observed at all.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are as follows:

-

Thiadiazole Ring Carbons (C2 and C5): The two carbons of the 1,3,4-thiadiazole ring are in distinct electronic environments. The carbon atom at position 2 (C2), attached to the amino group, is expected to resonate in the range of δ 165 - 170 ppm . The carbon at position 5 (C5), bearing the ethylthio group, is predicted to be slightly more shielded, with a chemical shift in the range of δ 155 - 160 ppm . These assignments are based on data from similarly substituted 1,3,4-thiadiazoles.[1]

-

Ethyl Group (CH₂CH₃): The methylene carbon (CH₂) of the ethylthio group, being directly attached to sulfur, will be more deshielded than the methyl carbon and is expected to appear at δ 25 - 30 ppm . The terminal methyl carbon (CH₃) is predicted to resonate at approximately δ 14 - 18 ppm .

Summary of Predicted NMR Data

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -SCH₂ CH₃ | 2.9 - 3.2 (q) | 25 - 30 |

| -SCH₂CH₃ | 1.2 - 1.5 (t) | 14 - 18 |

| -NH₂ | 7.0 - 7.5 (br s) | - |

| C 2-NH₂ | - | 165 - 170 |

| C 5-SCH₂CH₃ | - | 155 - 160 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- is expected to show the following key absorption bands:

-

N-H Stretching: The primary amine group will exhibit two characteristic stretching vibrations in the region of 3100 - 3400 cm⁻¹ . These bands are often of medium intensity.

-

C-H Stretching: The C-H stretching vibrations of the ethyl group will appear in the range of 2850 - 3000 cm⁻¹ .

-

C=N Stretching: The stretching vibration of the C=N double bond within the thiadiazole ring is a characteristic feature and is expected to be observed in the region of 1590 - 1640 cm⁻¹ .[1]

-

N-H Bending: The bending vibration of the N-H bond of the amino group will likely appear around 1500 - 1550 cm⁻¹ .

-

C-S Stretching: The C-S stretching vibrations of the thiadiazole ring and the ethylthio group are expected in the fingerprint region, typically between 800 - 860 cm⁻¹ .[1]

Summary of Predicted IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H (amine) | 3100 - 3400 |

| C-H (alkyl) | 2850 - 3000 |

| C=N (thiadiazole ring) | 1590 - 1640 |

| N-H (amine bend) | 1500 - 1550 |

| C-S | 800 - 860 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-, with a molecular formula of C₄H₇N₃S₂ and a molecular weight of 161.25 g/mol , the following is expected:

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a distinct molecular ion peak at m/z = 161 . The presence of two sulfur atoms will result in a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately 8-9% of the intensity of the M+ peak.

-

Major Fragmentation Pathways: The fragmentation of the molecular ion is likely to proceed through several pathways, including:

-

Loss of the ethyl group (•CH₂CH₃) to give a fragment at m/z = 132 .

-

Cleavage of the C-S bond with the loss of the ethylthio radical (•SCH₂CH₃) to yield a fragment at m/z = 100 .

-

Fragmentation of the thiadiazole ring itself, leading to smaller, characteristic fragments.

-

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon the use of appropriate experimental methodologies. The following are generalized, yet robust, protocols for the characterization of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-.

Synthesis of 1,3,4-Thiadiazole Derivatives

A common method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazones.[1]

Diagram of Synthetic Workflow

Caption: General synthetic workflow for 1,3,4-thiadiazole derivatives.

Step-by-Step Protocol:

-

Acylation: Equimolar amounts of the appropriate carboxylic acid (in this case, an equivalent that would lead to the ethylthio group) and thiosemicarbazide are reacted in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

-

Cyclization: The reaction mixture is heated, typically under reflux, to facilitate the cyclization and formation of the 1,3,4-thiadiazole ring.

-

Work-up and Purification: The crude product is isolated by pouring the reaction mixture into ice-water, followed by neutralization. The resulting precipitate is filtered, washed, and purified by recrystallization from a suitable solvent, such as ethanol.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.

IR Data Acquisition

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for a solid sample or through a GC or LC inlet if coupled to a chromatography system.

-

Ionization: Use electron ionization (EI) at 70 eV to generate the mass spectrum.

-

Data Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-. The presented data and interpretations are grounded in the established principles of NMR, IR, and Mass Spectrometry and are supported by the literature on analogous compounds. By understanding the expected spectral features and the underlying chemical principles, researchers can confidently approach the characterization of this and other novel 1,3,4-thiadiazole derivatives, thereby accelerating the process of drug discovery and development.

References

The Ascendant Therapeutic Potential of 5-(Ethylthio)-1,3,4-thiadiazol-2-amine Derivatives: A Technical Guide for Drug Discovery

Abstract

The 1,3,4-thiadiazole nucleus stands as a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological profile.[1][2] This technical guide delves into a specific, highly promising subclass: 5-(ethylthio)-1,3,4-thiadiazol-2-amine derivatives. We will explore the synthetic rationale, key biological activities, and underlying mechanisms of action that position these compounds as compelling candidates for modern drug development pipelines. This document serves as a resource for researchers, scientists, and drug development professionals, providing both a high-level strategic overview and granular, actionable experimental insights.

Introduction: The Strategic Significance of the 1,3,4-Thiadiazole Scaffold

The five-membered 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in drug discovery.[1][3] Its high aromaticity confers significant in vivo stability, while the presence of nitrogen and sulfur atoms provides multiple points for hydrogen bonding and other crucial molecular interactions.[2][4] This unique combination of properties has led to the development of numerous approved drugs, including acetazolamide and methazolamide.[3] Derivatives of the 1,3,4-thiadiazole core exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][5][6]

The focus of this guide, the 5-(ethylthio)-1,3,4-thiadiazol-2-amine moiety, introduces a key structural feature: the ethylthio group at the 5-position. This group can significantly influence the compound's lipophilicity, membrane permeability, and interaction with biological targets, offering a tunable parameter for optimizing pharmacokinetic and pharmacodynamic properties.

Synthetic Pathways and Methodologies

The synthesis of 5-(ethylthio)-1,3,4-thiadiazol-2-amine derivatives typically originates from 5-amino-1,3,4-thiadiazole-2-thiol. This precursor is readily synthesized through the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.[7] Subsequent alkylation of the thiol group with an ethylating agent, such as ethyl iodide or diethyl sulfate, yields the core scaffold. Further modifications can then be introduced at the 2-amino position.

General Synthetic Workflow

The following diagram illustrates a common synthetic route for generating a library of 5-(ethylthio)-1,3,4-thiadiazol-2-amine derivatives.

References

- 1. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemmethod.com [chemmethod.com]

- 4. researchgate.net [researchgate.net]

- 5. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

A Technical Guide to the Therapeutic Potential of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-

Abstract

The 1,3,4-thiadiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2][3] This guide focuses on a specific, yet underexplored, derivative: 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- (CAS: 25660-70-2). While direct literature on this exact molecule is limited, its structural features—a 2-amino group and a 5-alkylthio substituent—are hallmarks of potent biological activity in analogous compounds. This document serves as a technical roadmap for researchers, synthesizing data from closely related 1,3,4-thiadiazole derivatives to outline a robust strategy for investigating its therapeutic potential. We will delve into hypothesized mechanisms of action, provide detailed protocols for in vitro evaluation, and present a framework for data interpretation, thereby empowering drug discovery professionals to unlock the promise of this compound.

Introduction: The 1,3,4-Thiadiazole Scaffold

The five-membered 1,3,4-thiadiazole ring is a versatile heterocyclic system that has garnered immense interest from medicinal chemists.[2][4] Its unique electronic properties, including high aromaticity and a hydrogen bond accepting domain, allow it to interact with a wide array of biological targets.[5] This has led to the development of 1,3,4-thiadiazole-containing drugs with diverse therapeutic applications, including:

-

Antimicrobials: Sulfamethizole[3]

-

Diuretics & Antiglaucoma Agents: Acetazolamide and Methazolamide[3][5]

-

Anticancer Agents: Atibeprone[3]

-

Antidiabetics: Glybuthiazole[3]

The subject of this guide, 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- , possesses two key functional groups that are frequently associated with significant biological effects. The 2-amino group is a common feature in derivatives with anticancer and antimicrobial properties, while the 5-thioether linkage is known to contribute to various pharmacological activities.[6][7][8]

Chemical Structure:

-

IUPAC Name: 5-(ethylthio)-1,3,4-thiadiazol-2-amine

-

Molecular Formula: C₄H₇N₃S₂[9]

-

Molecular Weight: 161.25 g/mol [9]

Given the established importance of this scaffold, a systematic evaluation of this specific derivative is a logical and promising avenue for novel drug discovery.

Potential Therapeutic Applications & Hypothesized Mechanisms

Based on extensive literature reviews of structurally similar 5-substituted-2-amino-1,3,4-thiadiazoles, two primary therapeutic areas emerge as highly probable for this compound: oncology and infectious diseases .

Anticancer Potential

Numerous 1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity through various mechanisms.[3][10][11][12]

Hypothesized Mechanism of Action: Enzyme Inhibition

A prevalent mechanism for this class of compounds is the inhibition of key enzymes involved in cancer cell proliferation and survival.[1]

-

Carbonic Anhydrase (CA) Inhibition: The 1,3,4-thiadiazole-sulfonamide moiety is a classic zinc-binding group found in potent CA inhibitors like acetazolamide.[5][13][14] Tumor cells, particularly under hypoxic conditions, overexpress certain CA isozymes (e.g., CA IX and XII) to regulate pH and facilitate metastasis. Inhibition of these enzymes can disrupt tumor growth and survival. While our target compound lacks the sulfonamide group, the thiadiazole ring itself is a key pharmacophore that could interact with the enzyme's active site.[15][16]

-

Kinase Inhibition: Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle and are often overexpressed in cancer cells.[1] Specific 2-amino-1,3,4-thiadiazole derivatives have been shown to be potent inhibitors of CDK2, leading to cell cycle arrest.[1] The 2-amino group on our target molecule could form crucial hydrogen bonds within the ATP-binding pocket of kinases, similar to established inhibitors.

The proposed inhibitory action could trigger downstream signaling pathways leading to apoptosis (programmed cell death).

Caption: Hypothesized anticancer mechanism via enzyme inhibition.

Antimicrobial Potential

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the design of antimicrobial agents, with activity reported against a broad spectrum of bacteria and fungi.[6][17][18][19][20] The presence of both a free amino group and a sulfur-containing substituent often enhances this activity.[6][21]

Hypothesized Mechanism of Action: Disruption of Essential Processes

While the exact mechanisms can vary, thiadiazoles often interfere with fundamental microbial processes. They can act as bioisosteres of other heterocyclic systems, allowing them to inhibit essential enzymes in pathways like folic acid synthesis or cell wall construction.[20] The lipophilicity imparted by the ethylthio group may enhance the compound's ability to penetrate microbial cell membranes.

In Vitro Evaluation Strategy: A Step-by-Step Guide

This section provides validated, step-by-step protocols for an initial in vitro screening campaign to assess the therapeutic potential of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-.

Caption: Initial in vitro screening workflow.

Anticancer Activity Screening

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[22][23] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Methodology:

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast, A549 for lung, LoVo for colon) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[10][24] Include wells for "medium only" blanks. Incubate for 24 hours at 37°C, 5% CO₂.[24]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO at the highest concentration used).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[25]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[23][24]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker.[22] Measure the absorbance at 570 nm using a microplate reader.[22]

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[26][27] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V.[26][28] PI is a DNA-binding dye that can only enter cells with compromised membranes (late apoptotic/necrotic).[26]

Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ concentration (determined from the MTT assay) for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[29]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[30]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution.[28][30]

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[27][30]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[27] Healthy cells will be Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.[27][29]

Antimicrobial Susceptibility Testing

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[31] The broth microdilution method is a standard and efficient technique for determining MIC values.[32][33][34]

Methodology:

-

Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.[31][33]

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi).[31][35] The final volume in each well should be 50-100 µL.[31]

-

Inoculation: Add an equal volume of the standardized inoculum to each well.[33] Include a positive control (microorganism, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[31][33]

-

MIC Determination: The MIC is the lowest compound concentration in which no visible turbidity (growth) is observed by the naked eye.[33]

Data Presentation and Interpretation

Quantitative data from the screening assays should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: In Vitro Anticancer Activity

| Cell Line | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| MCF-7 (Breast) | [Experimental Value] | [Control Value] |

| A549 (Lung) | [Experimental Value] | [Control Value] |

| LoVo (Colon) | [Experimental Value] | [Control Value] |

| HUVEC (Normal) | [Experimental Value] | [Control Value] |

IC₅₀ (half maximal inhibitory concentration) values are calculated from dose-response curves generated from the MTT assay data. A lower IC₅₀ indicates higher potency. A selectivity index can be calculated (IC₅₀ in normal cells / IC₅₀ in cancer cells) to assess cancer-specific cytotoxicity.

Table 2: Antimicrobial Activity (MIC)

| Microorganism | Strain (ATCC) | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| S. aureus (Gram+) | [e.g., 25923] | [Experimental Value] | [Control Value] |

| E. coli (Gram-) | [e.g., 25922] | [Experimental Value] | [Control Value] |

| C. albicans (Fungus) | [e.g., 90028] | [Experimental Value] | [Amphotericin B Value] |

MIC values represent the lowest concentration that inhibits microbial growth. Lower values indicate greater antimicrobial efficacy.

Conclusion and Future Directions

This guide provides a foundational framework for investigating the therapeutic potential of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- . The proposed in vitro screening cascade is designed to efficiently determine if the compound possesses significant anticancer or antimicrobial activity.

Positive results from this initial evaluation should prompt further, more in-depth studies:

-

Mechanism of Action Studies: If anticancer activity is confirmed, specific enzyme inhibition assays (e.g., CA, CDK2) and cell cycle analysis should be performed.[10][12]

-

Structure-Activity Relationship (SAR): Synthesis and testing of analogs with modifications to the 2-amino and 5-ethylthio groups can optimize potency and selectivity.

-

In Vivo Efficacy: Promising candidates should be advanced to preclinical animal models to evaluate efficacy and safety.

-

ADME/Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity is crucial for drug development.

By leveraging the rich history of the 1,3,4-thiadiazole scaffold and applying the systematic evaluation strategy outlined herein, researchers can effectively probe the therapeutic utility of this promising molecule.

References

- 1. pubs.vensel.org [pubs.vensel.org]

- 2. chemmethod.com [chemmethod.com]

- 3. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. GSRS [precision.fda.gov]

- 10. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation | MDPI [mdpi.com]

- 11. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Studies of carbonic anhydrase inhibitors: physicochemical properties and bioactivities of new thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review - Neliti [neliti.com]

- 19. media.neliti.com [media.neliti.com]

- 20. dovepress.com [dovepress.com]

- 21. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 27. bosterbio.com [bosterbio.com]

- 28. scispace.com [scispace.com]

- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 30. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 31. microbe-investigations.com [microbe-investigations.com]

- 32. protocols.io [protocols.io]

- 33. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 34. youtube.com [youtube.com]

- 35. files.core.ac.uk [files.core.ac.uk]

The Synthetic Versatility of 5-(Ethylthio)-1,3,4-thiadiazol-2-amine: A Gateway to Novel Bioactive Scaffolds

Abstract

The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, renowned for conferring a diverse array of biological activities to molecules that incorporate it. Among the myriad of derivatives, 5-(ethylthio)-1,3,4-thiadiazol-2-amine emerges as a particularly strategic precursor. Its bifunctional nature, featuring a reactive primary amine at the 2-position and an ethylthio group at the 5-position, offers a versatile platform for the synthesis of complex heterocyclic systems. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and utility of 5-(ethylthio)-1,3,4-thiadiazol-2-amine as a pivotal intermediate in the development of novel therapeutic agents and functional organic materials. We will delve into the mechanistic underpinnings of its synthesis and subsequent transformations, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

Heterocyclic compounds form the bedrock of modern pharmaceutical science, with a significant percentage of commercial drugs featuring at least one such ring system. The 1,3,4-thiadiazole ring, a five-membered heterocycle containing one sulfur and two nitrogen atoms, has garnered immense interest due to its wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2][3] The unique electronic configuration of the thiadiazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, makes it a privileged scaffold in drug design.

5-(Ethylthio)-1,3,4-thiadiazol-2-amine (a key derivative) presents a valuable synthon for several reasons. The 2-amino group serves as a nucleophilic handle for a variety of chemical modifications, including acylation, alkylation, and the formation of Schiff bases, which are precursors to further heterocyclic annulations.[4][5] The 5-ethylthio group, while relatively stable, can be modulated or can influence the overall electronic properties and lipophilicity of the resulting molecules, which are critical parameters for pharmacokinetic and pharmacodynamic profiles.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of a precursor is fundamental to its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₄H₇N₃S₂ | --INVALID-LINK-- |

| Molecular Weight | 161.25 g/mol | --INVALID-LINK-- |

| CAS Number | 25661-60-1 | Inferred from related structures |

| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |

| Melting Point | Not available (expected to be a crystalline solid) | |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols; insoluble in water (predicted) | General knowledge |

Note: Some physical properties are predicted based on the structure and data for analogous compounds due to the limited availability of specific experimental data for this exact compound.

Predicted Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz): δ 7.15 (s, 2H, -NH₂), 3.05 (q, J = 7.4 Hz, 2H, -S-CH ₂-CH₃), 1.30 (t, J = 7.4 Hz, 3H, -S-CH₂-CH ₃) ppm.

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 168.5 (C2), 155.0 (C5), 28.5 (-S-C H₂-CH₃), 14.2 (-S-CH₂-C H₃) ppm.

-

IR (KBr): ν 3300-3100 (N-H stretch), 2970-2920 (C-H stretch), 1620 (N-H bend), 1550 (C=N stretch) cm⁻¹.

-

Mass Spectrometry (EI): m/z 161 (M⁺), 132, 104.

Synthesis of 5-(Ethylthio)-1,3,4-thiadiazol-2-amine

The synthesis of 5-(ethylthio)-1,3,4-thiadiazol-2-amine is most logically achieved through a two-step process starting from thiosemicarbazide. The first step involves the cyclization to form the versatile intermediate, 5-amino-1,3,4-thiadiazole-2-thiol, followed by a regioselective S-alkylation.

Synthesis Pathway

Caption: Synthesis of 5-(ethylthio)-1,3,4-thiadiazol-2-amine.

Mechanistic Insights

The initial cyclization of thiosemicarbazide with carbon disulfide in a basic medium proceeds via the formation of a dithiocarbazate salt.[6] Subsequent intramolecular cyclization with the elimination of water leads to the formation of the stable 5-amino-1,3,4-thiadiazole-2-thiol. The subsequent S-alkylation is a classic nucleophilic substitution reaction. The thiol group, being more acidic and a softer nucleophile than the amino group, is selectively deprotonated by a mild base like potassium carbonate. The resulting thiolate anion then readily attacks the electrophilic carbon of the ethylating agent (e.g., ethyl iodide), leading to the desired S-alkylated product.[7][8] The regioselectivity of this reaction is a key advantage, providing a clean route to the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol [4][9]

-

To a solution of potassium hydroxide (0.1 mol) in absolute ethanol (100 mL), add thiosemicarbazide (0.1 mol).

-

Stir the mixture until the thiosemicarbazide dissolves.

-

Cool the solution in an ice bath and add carbon disulfide (0.1 mol) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours, then reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and concentrate it under reduced pressure.

-

Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of 5-6.

-

Collect the precipitated pale-yellow solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 5-(Ethylthio)-1,3,4-thiadiazol-2-amine [7][8]

-

In a round-bottom flask, suspend 5-amino-1,3,4-thiadiazole-2-thiol (0.05 mol) and anhydrous potassium carbonate (0.075 mol) in dry acetone (150 mL).

-

To this suspension, add ethyl iodide (0.055 mol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 8-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter off the inorganic salts and wash the residue with acetone.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to afford pure 5-(ethylthio)-1,3,4-thiadiazol-2-amine.

Applications as a Precursor in Organic Synthesis

The true value of 5-(ethylthio)-1,3,4-thiadiazol-2-amine lies in its utility as a versatile building block. The 2-amino group is the primary site for derivatization.

Formation of Schiff Bases

The reaction of the 2-amino group with various aldehydes and ketones provides a straightforward route to Schiff bases (imines). These intermediates are not only biologically interesting in their own right but can also serve as precursors for the synthesis of more complex heterocyclic systems, such as thiazolidinones.[4]

Caption: Schiff base formation from the precursor.

Protocol: Synthesis of a Schiff Base Derivative [4][10]

-

Dissolve 5-(ethylthio)-1,3,4-thiadiazol-2-amine (0.01 mol) in absolute ethanol (30 mL).

-

Add the desired aromatic aldehyde (0.01 mol) and a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure Schiff base.

Acylation and Sulfonamide Formation

The nucleophilic amino group can be readily acylated with acid chlorides or anhydrides to form amides. This reaction is fundamental for introducing a wide variety of functional groups and for building peptide-like structures. Furthermore, reaction with sulfonyl chlorides yields sulfonamides, a class of compounds well-known for their diuretic and antibacterial properties.[11]

Caption: Acylation of the precursor's amino group.

Protocol: Synthesis of an Amide Derivative

-

Dissolve 5-(ethylthio)-1,3,4-thiadiazol-2-amine (0.01 mol) in anhydrous dichloromethane (DCM, 30 mL) in a flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Add a base such as triethylamine or pyridine (0.012 mol).

-

Cool the solution to 0 °C in an ice bath.

-

Add the acyl chloride (e.g., benzoyl chloride, 0.011 mol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 6-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Conclusion and Future Outlook

5-(Ethylthio)-1,3,4-thiadiazol-2-amine is a high-value precursor in organic synthesis, particularly for the development of novel bioactive molecules. Its straightforward synthesis and the differential reactivity of its amino and ethylthio groups allow for controlled and selective derivatization. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to explore the full potential of this versatile building block. Future research will likely focus on leveraging this precursor in diversity-oriented synthesis to create large libraries of novel thiadiazole derivatives for high-throughput screening. Furthermore, the development of new catalytic methods for the functionalization of both the amino and the less reactive C-S bond could open up yet unexplored avenues in the synthesis of complex molecular architectures with promising therapeutic applications.

References

- 1. dovepress.com [dovepress.com]

- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 3. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology [jgpt.co.in]

- 5. ijoir.gov.iq [ijoir.gov.iq]

- 6. connectjournals.com [connectjournals.com]

- 7. Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4- thiadiazoles: Regioselective Alkylation and Glycosylation of the 5-amino-1,3,4- thiadiazole-2-thiol Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Review of 1,3,4-thiadiazole derivatives in medicinal chemistry.

An In-Depth Technical Guide to the Medicinal Chemistry of 1,3,4-Thiadiazole Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,3,4-thiadiazole is a five-membered heterocyclic scaffold that has emerged as a privileged structure in medicinal chemistry.[1][2] Its unique physicochemical properties, including a mesoionic character and its role as a bioisostere of pyrimidines, grant it the ability to cross biological membranes and interact with a wide array of biological targets.[3][4] This inherent versatility has led to the development of 1,3,4-thiadiazole derivatives with a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[5][6] This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and mechanisms of action for key therapeutic applications of this scaffold, intended for researchers and professionals in drug development.

The 1,3,4-Thiadiazole Core: A Privileged Scaffold

The therapeutic potential of the 1,3,4-thiadiazole ring is rooted in its distinct electronic and structural features.[7][8] The presence of sulfur and nitrogen atoms imparts a unique aromaticity and an electron-deficient nature, facilitating interactions with biological macromolecules.[5] Furthermore, its favorable pharmacokinetic profile, often characterized by high metabolic stability and balanced lipophilicity, enhances its drug-likeness and bioavailability.[7][8] The scaffold's mesoionic properties allow it to readily traverse cellular membranes, a critical attribute for reaching intracellular targets.[4] This combination of features has made it a cornerstone for designing novel therapeutic agents.[1][4] Several FDA-approved drugs, such as the diuretic Acetazolamide, the antimicrobial Sulfamethizole, and the anticancer agent Filanesib, incorporate the 1,3,4-thiadiazole ring, validating its clinical significance.[9][10][11]

Core Synthetic Strategies

The construction of the 1,3,4-thiadiazole ring is well-established, with the most common and versatile method involving the acid-catalyzed cyclization of thiosemicarbazides with carboxylic acids or their derivatives.[12][13] This approach allows for facile introduction of diverse substituents at the C2 and C5 positions, which is fundamental for SAR studies.

Caption: General workflow for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.

Experimental Protocol: General Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amine

This protocol describes a common method for synthesizing the 1,3,4-thiadiazole core structure, which can then be further modified. The rationale for using phosphorus oxychloride (POCl₃) is its dual function as a solvent and a powerful dehydrating agent that drives the cyclization reaction.[14]

Materials:

-

Substituted aromatic carboxylic acid (1.0 eq)

-

Thiosemicarbazide (1.0 eq)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

50% Sodium Hydroxide (NaOH) solution

-

Ethanol for recrystallization

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic carboxylic acid (1.0 eq) to an excess of phosphorus oxychloride (e.g., 10 mL per 3 mmol of acid).

-

Stir the mixture at room temperature for 20 minutes to ensure dissolution and activation.

-

Carefully add thiosemicarbazide (1.0 eq) portion-wise to the mixture.

-

Heat the reaction mixture to 80-90°C and maintain for 1-2 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture in an ice bath.

-

Very carefully and slowly, pour the cooled mixture onto a large volume of crushed ice to quench the excess POCl₃. This step is highly exothermic and must be performed in a well-ventilated fume hood.

-

Reflux the resulting aqueous suspension for approximately 4 hours to ensure complete hydrolysis and product formation.[14]

-

Cool the mixture and basify to a pH of ~8 using a 50% NaOH solution. This step neutralizes the acidic environment and precipitates the amine product.

-

Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 5-aryl-1,3,4-thiadiazol-2-amine.

-

Characterize the final product using IR, NMR, and mass spectrometry to confirm its structure and purity.[14]

Pharmacological Applications and Structure-Activity Relationships (SAR)

The versatility of the 1,3,4-thiadiazole scaffold is evident in its wide range of biological activities. The ability to easily modify the C2 and C5 positions allows for the fine-tuning of pharmacological properties.

Caption: Key positions for substitution on the 1,3,4-thiadiazole ring and their impact.

Anticancer Activity

1,3,4-thiadiazole derivatives have emerged as a highly promising class of anticancer agents, demonstrating cytotoxicity against numerous cancer cell lines.[15][16] Their mechanisms are diverse and often involve the inhibition of key enzymes and signaling pathways critical for cancer cell proliferation and survival.[5]

Mechanism of Action: A primary anticancer mechanism is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR).[15] Overexpression of EGFR is common in many cancers, and its inhibition can block downstream signaling pathways like PI3K/Akt and MAPK/ERK, ultimately leading to apoptosis.[5] The 1,3,4-thiadiazole scaffold can act as a bioisostere of pyrimidine, enabling it to interfere with DNA replication processes.[3]

Caption: Inhibition of the EGFR signaling pathway by a 1,3,4-thiadiazole derivative.

Structure-Activity Relationship (SAR) for Anticancer Agents:

-

Substituents at C2 and C5: The presence of aromatic or heteroaromatic rings at these positions is a common feature of potent compounds.[16]

-

Phenyl Ring Substitution: The substitution pattern on a phenyl ring attached to the thiadiazole core significantly impacts cytotoxicity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy) can enhance anticancer potency, depending on the specific target.[16]

-

Amino Group at C2: For 2-amino-1,3,4-thiadiazole derivatives, the nature of the substituent on the amino group is critical. This position is often used to create hybrid molecules by linking the thiadiazole to another pharmacophore.[1]

Table 1: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound ID | Substituent (R) at C5 | Target Cell Line | IC₅₀ (µM) | Reference |

| 9a | Ciprofloxacin-derived | MCF-7 (Breast) | 3.31 | [15] |

| 22d | Disubstituted | MCF-7 (Breast) | 1.52 | [9] |

| 29i | Disubstituted | SK-BR-3 (Breast) | 0.77 | [9] |

| 4h | Indole-endowed, chlorophenyl | MDA-MB-231 (Breast) | 0.43 | [17] |

Antimicrobial Activity

The rise of antimicrobial resistance has created an urgent need for novel therapeutic agents. 1,3,4-thiadiazole derivatives have demonstrated broad-spectrum activity against various Gram-positive and Gram-negative bacteria as well as fungi.[7][8]

Mechanism of Action: While the exact mechanisms can vary, many 1,3,4-thiadiazole derivatives are thought to exert their antimicrobial effects by inhibiting essential enzymes in pathogens or by disrupting cell wall synthesis.[7] The N-C-S moiety within the ring is believed to be a key pharmacophore responsible for these interactions.[18]

Structure-Activity Relationship (SAR) for Antimicrobial Agents:

-

Hybrid Molecules: Incorporating other known antimicrobial scaffolds, such as benzimidazole or piperazine, onto the 1,3,4-thiadiazole core often leads to synergistic or enhanced activity.[6][7]

-

Halogen Substituents: The presence of halogen atoms (Cl, F) on aryl rings attached to the thiadiazole often enhances antimicrobial potency.[19][20]

-

Mercapto Derivatives: Compounds bearing a mercapto (-SH) group or S-alkylated derivatives frequently exhibit significant antimicrobial effects.[19]

Table 2: Antimicrobial Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Class | Target Organism | Activity Metric | Result | Reference |

| Benzo[d]imidazole Hybrid (8j) | P. aeruginosa | MIC | 12.5 µg/mL | [7] |

| Benzo[d]imidazole Hybrid (8e) | S. aureus | MIC | 12.5 µg/mL | [7] |

| Tetranorlabdane Hybrid (14a) | B. polymyxa | MIC | 2.5 µg/mL | [7] |

| Phenoxybutyric Acid Derived (26a) | S. aureus | - | High Activity | [19] |

Anti-inflammatory Activity

Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used but are associated with significant gastrointestinal side effects. Research has focused on developing novel anti-inflammatory agents with improved safety profiles, and 1,3,4-thiadiazole derivatives have shown considerable promise.[21][22][23]

Mechanism of Action: Many 1,3,4-thiadiazole derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are central to the inflammatory cascade.[24][25] Selective inhibition of COX-2 is a key goal to reduce the gastric side effects associated with non-selective NSAIDs.

Structure-Activity Relationship (SAR) for Anti-inflammatory Agents:

-

Aryl Substituents: The nature and position of substituents on aryl rings at the C2 and C5 positions are critical for COX inhibition.[24]

-

Schiff Bases: The formation of Schiff bases from 2-amino-1,3,4-thiadiazoles has yielded compounds with potent analgesic and anti-inflammatory profiles and reduced ulcerogenic potential.[21]

-

Imidazo[2,1-b][3][4][7]thiadiazoles: Fused heterocyclic systems containing the thiadiazole ring have shown excellent in vitro COX inhibitory activity.[26]

Table 3: Anti-inflammatory Activity of a Selected 1,3,4-Thiadiazole Derivative

| Compound ID | Assay | Dose | % Inhibition in Paw Edema | Reference |

| 6f (Schiff Base) | Carrageenan-induced rat paw edema | 150 mg/kg | Superior to control | [21] |

| Indomethacin (Standard) | Carrageenan-induced rat paw edema | 10 mg/kg | - | [21] |

Experimental Protocol: In Vitro Antibacterial Susceptibility Test (MIC Determination)

This protocol outlines the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.

Materials:

-

Synthesized 1,3,4-thiadiazole derivatives

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Standard antibiotic (e.g., Ciprofloxacin) for positive control

-

DMSO for dissolving compounds

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

Procedure:

-

Dissolve the test compounds and the standard antibiotic in DMSO to prepare stock solutions (e.g., 1000 µg/mL).

-

Dispense 100 µL of MHB into each well of a 96-well plate.

-

Add 100 µL of the stock compound solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a concentration gradient.

-

Prepare the bacterial inoculum by diluting the 0.5 McFarland standard suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculate each well (except for a sterility control well) with 10 µL of the prepared bacterial suspension.

-

Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[27]

Conclusion and Future Perspectives

The 1,3,4-thiadiazole scaffold is unequivocally a cornerstone of modern medicinal chemistry, demonstrating a vast range of pharmacological activities.[7][28] Its synthetic accessibility and the ease with which its derivatives can be generated make it an ideal starting point for drug discovery campaigns. Future research will likely focus on the development of hybrid molecules that combine the thiadiazole core with other pharmacophores to create multi-target agents, potentially overcoming drug resistance and improving therapeutic outcomes.[1] Furthermore, a deeper understanding of the molecular targets and mechanisms of action through advanced computational and biological techniques will pave the way for the rational design of next-generation 1,3,4-thiadiazole-based therapeutics.[29][30]

References

- 1. 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [ouci.dntb.gov.ua]

- 3. [PDF] Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents | Semantic Scholar [semanticscholar.org]

- 4. tandfonline.com [tandfonline.com]

- 5. bepls.com [bepls.com]

- 6. mdpi.com [mdpi.com]

- 7. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives | MDPI [mdpi.com]

- 8. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

- 13. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 14. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. sphinxsai.com [sphinxsai.com]

- 21. thaiscience.info [thaiscience.info]

- 22. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ijcrr.com [ijcrr.com]

- 24. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. bu.edu.eg [bu.edu.eg]

- 27. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 28. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. tandfonline.com [tandfonline.com]

- 30. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 5-(ethylthio)-1,3,4-thiadiazol-2-amine: Discovery, Synthesis, and Scientific Significance

Introduction: The Emergence of a Versatile Heterocyclic Scaffold

The 1,3,4-thiadiazole ring system stands as a cornerstone in the field of medicinal chemistry, recognized for its remarkable versatility and presence in a wide array of biologically active compounds.[1] This five-membered heterocycle, containing two nitrogen atoms and a sulfur atom, has garnered significant attention due to its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] Within this important class of compounds, 5-(ethylthio)-1,3,4-thiadiazol-2-amine represents a key derivative, embodying the structural features that contribute to the broad biological profile of this scaffold. This technical guide provides an in-depth exploration of the discovery, historical and modern synthesis, and the scientific importance of 5-(ethylthio)-1,3,4-thiadiazol-2-amine, tailored for researchers, scientists, and professionals in drug development.

Historical Perspective: The Genesis of 2-Amino-5-alkyl-1,3,4-thiadiazoles

The journey to understanding 5-(ethylthio)-1,3,4-thiadiazol-2-amine begins with the pioneering work on its core structure, the 2-amino-5-alkyl-1,3,4-thiadiazoles. Early synthetic efforts in the mid-20th century laid the groundwork for the preparation of these valuable heterocyclic compounds.

A significant milestone in the history of this chemical class is documented in a 1957 patent, which detailed a process for preparing 2-amino-5-alkyl-1,3,4-thiadiazoles.[3] This early method involved the reaction of a fatty acid with thiosemicarbazide in the presence of a dehydrating agent like sulfuric acid or, as highlighted in the patent, polyphosphoric acid, which provided good yields and high-purity products.[3] The process was versatile, allowing for the synthesis of various 5-alkyl derivatives, including the 5-ethyl analogue, by selecting the corresponding carboxylic acid (propionic acid in the case of the ethyl derivative).[3]

This foundational work was crucial as it provided a practical and efficient route to the 2-amino-5-alkyl-1,3,4-thiadiazole scaffold, opening the door for further exploration of its derivatives and their potential applications. The general applicability of this reaction is underscored by its use for a range of alkanoic acids, demonstrating its robustness for creating a library of substituted thiadiazoles.[3]

Evolution of Synthetic Methodologies: From Core Synthesis to Functionalization

The synthesis of 5-(ethylthio)-1,3,4-thiadiazol-2-amine has evolved, with modern approaches often employing a two-step strategy starting from the versatile intermediate, 2-amino-5-mercapto-1,3,4-thiadiazole. This precursor is readily synthesized through the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.[4]

Step 1: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole

The preparation of this key intermediate is a well-established and efficient process.

Experimental Protocol:

-

Thiosemicarbazide is dissolved in an alcoholic solvent, such as ethanol.

-

Anhydrous sodium carbonate or another suitable base is added to the solution.

-

Carbon disulfide is then added, and the reaction mixture is heated under reflux.

-

Upon cooling and acidification, the product, 2-amino-5-mercapto-1,3,4-thiadiazole, precipitates and can be collected by filtration.[5]

Causality Behind Experimental Choices:

-

Thiosemicarbazide and Carbon Disulfide: These serve as the essential building blocks for the 1,3,4-thiadiazole ring, providing the necessary nitrogen, carbon, and sulfur atoms.

-

Base (e.g., Sodium Carbonate): The basic medium facilitates the reaction by deprotonating the thiosemicarbazide, enhancing its nucleophilicity to attack the electrophilic carbon of carbon disulfide.

-

Reflux: Heating the reaction mixture provides the necessary activation energy to drive the cyclization and formation of the stable thiadiazole ring.

Step 2: S-Alkylation to Yield 5-(ethylthio)-1,3,4-thiadiazol-2-amine

The second step involves the selective S-alkylation of the thiol group of 2-amino-5-mercapto-1,3,4-thiadiazole.

Experimental Protocol:

-

2-Amino-5-mercapto-1,3,4-thiadiazole is dissolved in a suitable solvent, often in the presence of a base like potassium hydroxide, to form the corresponding thiolate salt.

-

An ethylating agent, such as ethyl iodide or ethyl bromide, is added to the reaction mixture.

-

The reaction is typically stirred at room temperature or with gentle heating to facilitate the nucleophilic substitution.

-

The final product, 5-(ethylthio)-1,3,4-thiadiazol-2-amine, is then isolated and purified.

Causality Behind Experimental Choices:

-